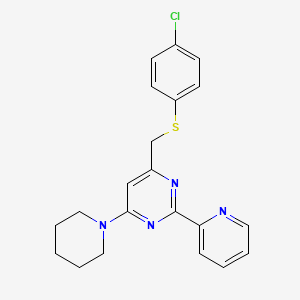

4-(((4-氯苯基)硫代)甲基)-6-哌啶-2-(2-吡啶基)嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

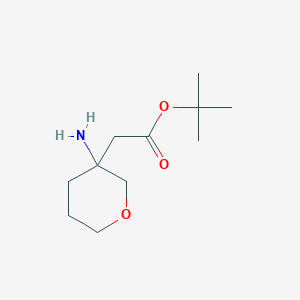

“4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine” is a chemical compound with the molecular formula C20H19ClN4S . It belongs to a class of compounds known as thioxopyrimidines, which are characterized by the presence of a pyrimidine ring with an exocyclic sulfur atom . These compounds are known for their diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .

Synthesis Analysis

The synthesis of thioxopyrimidines and their condensed analogs, like our compound of interest, is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions . In many cases, the methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .

Chemical Reactions Analysis

The chemical reactions involving thioxopyrimidines often involve the introduction of a thiol group, which provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism .

科学研究应用

合成及衍生物

- 含有硫代基团的嘧啶,包括 4-(((4-氯苯基)硫代)甲基)-6-哌啶-2-(2-吡啶基)嘧啶的衍生物,已被合成用于一系列生物活性。这些包括抗菌、抗病毒、抗癌、抗抑郁、抗炎、抗结核、利尿和抗凝剂特性 (Bassyouni & Fathalla, 2013)。

- 硫代嘧啶衍生物的合成过程是通过各种化合物反应来实现的,从而产生具有潜在生物活性的不同衍生物 (Bassyouni & Fathalla, 2013)。

晶体结构和细胞毒性活性

- 类似的 4-硫代嘧啶衍生物的晶体结构已经过研究,揭示了针对各种细胞系的氢键相互作用和细胞毒性的变化 (Stolarczyk et al., 2018)。

抗叶酸抑制剂和抗肿瘤/抗菌剂

- 某些 2-氨基-4-氧代-5-取代-吡咯并[2,3-d]嘧啶,其中包括类似于 4-(((4-氯苯基)硫代)甲基)-6-哌啶-2-(2-吡啶基)嘧啶的结构,已被合成为胸苷酸合酶抑制剂和潜在的抗肿瘤/抗菌剂 (Gangjee et al., 1996)。

抗病毒活性

- 一些带有取代基团(包括硫代)的嘧啶已被研究其对疱疹和逆转录病毒的抗病毒活性,在某些情况下表现出显着的疗效 (Holý et al., 2002)。

氢键和固态堆积

- 含硫取代的 2-氨基嘧啶的固态堆积,包括类似于所讨论化合物的那些,已经过研究。这些结构中 N-H—S 氢键缔合的发生一直是一个重点,表明了它们的潜在相互作用 (Lynch et al., 2002)。

作用机制

未来方向

The potential of compounds with a pyrimidine moiety, like “4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine”, is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .

属性

IUPAC Name |

4-[(4-chlorophenyl)sulfanylmethyl]-6-piperidin-1-yl-2-pyridin-2-ylpyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4S/c22-16-7-9-18(10-8-16)27-15-17-14-20(26-12-4-1-5-13-26)25-21(24-17)19-6-2-3-11-23-19/h2-3,6-11,14H,1,4-5,12-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPXBIBLODBKPMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC(=NC(=C2)CSC3=CC=C(C=C3)Cl)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(((4-Chlorophenyl)sulfanyl)methyl)-6-piperidino-2-(2-pyridinyl)pyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-methoxyphenyl)-2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetamide](/img/structure/B2427526.png)

![(3S,4S)-4-Fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2427530.png)

![4-[1-(Piperazin-1-yl)ethyl]benzonitrile](/img/structure/B2427531.png)

![N-(4-ethoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2427532.png)

![3-(4-fluorobenzyl)-2-((4-(2-oxopyrrolidin-1-yl)benzyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427536.png)

![1-(4-Ethoxyphenyl)-3-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]urea](/img/structure/B2427544.png)

![N-(4-fluorobenzyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2427547.png)